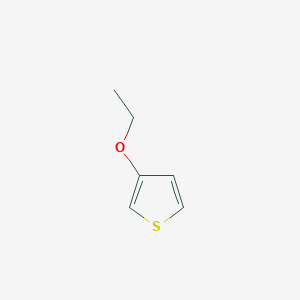

3-Ethoxythiophene

Beschreibung

Contextualization within Thiophene (B33073) Chemistry and Functional Materials Science

Thiophene, a sulfur-containing five-membered heterocyclic aromatic compound, is a fundamental building block in organic chemistry and materials science scbt.comnumberanalytics.commdpi.comijsr.net. Its electron-rich nature and planar structure facilitate efficient π-electron delocalization, which is crucial for semiconducting behavior ijsr.netmdpi.com. Thiophene derivatives are integral to the synthesis of a wide array of advanced materials, including pharmaceuticals, agrochemicals, and, most notably, organic electronic materials numberanalytics.commdpi.comijsr.net.

The semiconducting properties of thiophene-based materials are exploited in devices such as thin-film field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) numberanalytics.comijsr.netresearchgate.netmdpi.com. The ability to tune the electronic and optical properties through chemical modification of the thiophene ring allows for the design of materials with tailored performance characteristics for specific applications ijsr.nettandfonline.comubc.ca. Thiophene derivatives are also utilized in coordination chemistry and as intermediates in organic synthesis mdpi.com.

Significance of Alkoxythiophene Derivatives in Conjugated Polymer Systems

The incorporation of alkoxy side chains, such as the ethoxy group in 3-ethoxythiophene, onto the thiophene backbone significantly influences the properties of the resulting polymers cmu.eduscielo.brresearchgate.netresearchgate.netacs.org. Alkoxy substituents offer several advantages:

Improved Solubility and Processability: Alkoxy groups, particularly longer or ether-containing chains, enhance the solubility of polythiophenes in common organic solvents. This improved solubility is critical for solution-based processing techniques like spin-coating and ink-jet printing, which are essential for fabricating large-area electronic devices cmu.eduresearchgate.netriekemetals.comastrj.com.

Modulation of Electronic Properties: Alkoxy groups act as electron-donating substituents. This donation can lower the oxidation potential of the polymer, leading to a more stable conducting state and potentially a reduced band gap cmu.eduscielo.brresearchgate.netacs.org. A reduced band gap can lead to red-shifted absorption spectra, which is beneficial for applications requiring broader light absorption, such as in solar cells scielo.bracs.org.

Enhanced Planarity and Conjugation Length: The presence of alkoxy groups can influence the conformation of the polymer backbone. Some alkoxy substituents can promote greater planarity and reduce steric hindrance between adjacent thiophene rings, leading to longer effective conjugation lengths and improved charge transport scielo.brresearchgate.netresearchgate.netacs.org.

Tuning of Morphology: The nature of the side chain can affect the self-assembly and morphology of the polymer films, which in turn influences charge transport and device performance ubc.caresearchgate.net.

Compared to alkyl substituents, alkoxy side chains, especially those with ether linkages (e.g., methoxyethoxy), can further improve solubility and processability, and in some cases, enhance charge carrier mobility researchgate.netacs.orgriekemetals.com.

Overview of Research Trajectories for this compound and its Polymeric Forms

Research on this compound and its polymeric form, poly(this compound) (P3ET), follows established trends in conjugated polymer science, focusing on synthesis, characterization, and application in organic electronics.

Synthesis of this compound: While specific synthesis details for this compound itself are not extensively detailed in the provided snippets, the general synthesis of alkoxythiophenes often involves functionalization of pre-existing thiophene rings or cyclization reactions. For example, the synthesis of alkoxy-substituted thiophenes can involve copper-catalyzed substitution of bromothiophenes followed by bromination cmu.edu.

Polymerization of this compound: Poly(this compound) can be synthesized through various polymerization methods, including chemical oxidative polymerization (e.g., using FeCl₃) and electrochemical polymerization astrj.comresearchgate.netmagtech.com.cn. The Grignard Metathesis (GRIM) polymerization method, known for producing highly regioregular poly(3-alkylthiophene)s, can also be adapted for alkoxythiophene monomers ubc.cacmu.edunih.gov. Regioregularity, particularly head-to-tail (HT) coupling, is crucial for achieving optimal electronic and optical properties ubc.camagtech.com.cn.

Properties of Poly(this compound): Poly(this compound) is expected to exhibit properties characteristic of alkoxythiophene polymers. These include good solubility in common organic solvents, a tunable band gap, and potential for high charge carrier mobility. Studies on related alkoxythiophenes, such as poly(3-hexyloxythiophene) (P3HOT) and poly(3-methoxyethoxythiophene) (P3MET), demonstrate longer effective conjugation lengths and red-shifted absorption compared to their alkyl counterparts scielo.brresearchgate.netresearchgate.nettubitak.gov.tr.

Applications: Poly(this compound), like other soluble polythiophenes, is a candidate for applications in organic electronics. These include:

Organic Field-Effect Transistors (OFETs): The semiconducting properties of P3ET can be utilized in the active channel layer of OFETs numberanalytics.comijsr.netresearchgate.netmdpi.com.

Organic Photovoltaics (OPVs): Its ability to absorb light and transport charge makes it suitable as a donor material in bulk heterojunction solar cells numberanalytics.comijsr.netresearchgate.netmdpi.com.

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of polythiophenes can be harnessed for emissive layers in OLEDs numberanalytics.comijsr.netresearchgate.netmdpi.com.

Sensors: The sensitivity of polythiophenes to environmental changes can be exploited for sensor applications numberanalytics.comresearchgate.net.

Research also explores copolymers incorporating 3-alkoxythiophene units to further fine-tune properties for specific applications, such as in photovoltaic devices acs.org. The introduction of alkoxy side chains, particularly those with ether linkages, can enhance solubility and processability, making these polymers attractive for various electronic applications acs.orgriekemetals.com. For instance, poly(3-methoxyethoxythiophene) (P3MET) has shown good solubility and stability, and its copolymers with other monomers are also being investigated researchgate.net.

Data Tables

While specific data points for this compound itself are not directly available in the provided snippets, general trends for alkoxythiophenes and polythiophenes can be inferred.

Table 1: General Properties of Alkoxythiophene Polymers (Illustrative)

| Property | Poly(this compound) (P3ET) (Expected) | Poly(3-hexyloxythiophene) (P3HOT) (Reported) | Poly(3-hexylthiophene) (P3HT) (Reported) |

| Solubility | Good (in organic solvents) | Good | Good |

| Color (Doped State) | Dark blue/black | Dark blue/black | Dark blue/black |

| Conjugation Length | Longer than P3HT | Longer than P3HT | Moderate |

| Band Gap (eV) | Lower than P3HT | Lower than P3HT | ~2.0-2.2 |

| Oxidation Potential | Lower than P3HT | Lower than P3HT | Higher |

| Charge Carrier Mobility | Potentially higher than P3HT | Potentially higher than P3HT | ~0.1 cm²/Vs (experimental) |

| Thermal Stability | Good | Good | Good |

| Processability | High | High | High |

| Electron-Donating Ability | Strong | Strong | Moderate |

Table 2: Applications of Polythiophenes in Organic Electronics

| Application Area | Role of Polythiophenes (e.g., P3ET) | Key Properties Leveraged |

| Organic Field-Effect Transistors | Active semiconducting layer | Charge carrier mobility, tunable electronic band gap, solution processability |

| Organic Photovoltaics (OPVs) | Donor material in bulk heterojunctions | Light absorption, charge generation, charge transport, energy level alignment |

| Organic Light-Emitting Diodes | Emissive layer, charge transport layer | Luminescence, charge injection and transport, film-forming properties |

| Sensors | Sensing element responsive to analytes or environmental changes | Electrical conductivity changes upon interaction, optical property changes |

| Electrochromic Devices | Active layer changing color upon electrochemical doping/dedoping | Reversible redox behavior, stable doped states, optical transitions |

| Thermoelectrics | Thermoelectric material for waste heat recovery | Electrical conductivity, Seebeck coefficient, thermal conductivity |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxythiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-2-7-6-3-4-8-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEGOEYUQCUBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552848 | |

| Record name | 3-Ethoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114292-37-4 | |

| Record name | 3-Ethoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxythiophene and Its Derivatives

Monomer Synthesis Protocols for 3-Ethoxythiophene

The preparation of this compound and its derivatives involves several synthetic approaches, aiming for efficient yield and high purity.

Direct Ethoxylation of Thiophene (B33073) Precursors

Direct ethoxylation of thiophene itself or its simple precursors to introduce an ethoxy group at the 3-position is generally challenging due to the inherent stability of the thiophene ring and the difficulty in achieving regioselective substitution without activating groups. While nucleophilic aromatic substitution is a common method for introducing alkoxy groups, thiophene's aromaticity and electron-rich nature typically make it more susceptible to electrophilic attack rather than nucleophilic substitution. However, indirect methods or specific catalytic systems might be explored to achieve this transformation.

Multi-step Synthetic Routes from Substituted Thiophenes

More commonly, this compound is synthesized through multi-step routes starting from pre-functionalized thiophene derivatives. A prominent strategy involves the use of 3-bromothiophene (B43185) as a starting material. For instance, a copper-catalyzed Ullmann-type coupling or transition-metal-catalyzed etherification reaction between 3-bromothiophene and sodium ethoxide or ethanol (B145695) in the presence of a base and a catalyst can yield this compound.

One documented synthesis of a related derivative, 3-[2-(2-ethoxyethoxy)ethoxy]thiophene, involves the reaction of 3-bromothiophene with 2-(2-ethoxyethoxy)ethanol in the presence of sodium hydride (NaH) and copper(I) bromide (CuBr) in N,N-dimethylformamide (DMF) at elevated temperatures (110°C) rsc.org. This method highlights the utility of halo-thiophenes in SNAr-type or coupling reactions to introduce alkoxy chains. The yield for this specific derivative was reported as 82% rsc.org.

Another approach might involve the functionalization of a thiophene precursor that already possesses a suitable leaving group or reactive site at the 3-position, followed by reaction with an ethoxy source vulcanchem.com. For example, if a thiophene with a hydroxyl group at the 3-position were available, it could be O-alkylated with an ethyl halide. However, the synthesis of such hydroxylated thiophenes also requires specific routes.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, base, solvent, reaction temperature, and reaction time. For copper-catalyzed etherification of 3-bromothiophene with alcohols, temperatures around 110°C have been employed, with reaction times of approximately 30 minutes to several hours rsc.org. The use of a strong base like sodium hydride (NaH) is common for deprotonating the alcohol to form the more nucleophilic alkoxide.

For example, in the synthesis of 3-[2-(2-ethoxyethoxy)ethoxy]thiophene, the reaction of 3-bromothiophene with 2-(2-ethoxyethoxy)ethanol using NaH and CuBr in DMF yielded 82% of the product after extraction and distillation rsc.org. Careful control of stoichiometry and exclusion of moisture are important to prevent side reactions and ensure high purity.

Functionalization and Derivatization Strategies for this compound

Once synthesized, this compound can undergo further functionalization to create a range of derivatives with tailored properties. The ethoxy group at the 3-position influences the regioselectivity of subsequent reactions on the thiophene ring.

Regioselective Functionalization of the Thiophene Ring

The electron-donating nature of the ethoxy group generally directs electrophilic substitution to the α-positions (C2 and C5) of the thiophene ring. However, the specific position of substitution can be influenced by steric factors and the nature of the electrophile or catalyst system.

Halogenation, particularly bromination, is a common method for introducing reactive sites onto the thiophene ring, enabling further cross-coupling reactions or polymerization. For this compound, electrophilic bromination typically occurs preferentially at the C2 and C5 positions due to the activating effect of the ethoxy group.

Bromination: Using N-bromosuccinimide (NBS) in solvents like chloroform (B151607) or carbon tetrachloride is a standard method for brominating thiophenes rsc.orgwku.edu. For this compound, bromination with NBS is expected to yield a mixture of 2-bromo-3-ethoxythiophene and 2,5-dibromo-3-ethoxythiophene, with the dibrominated product often favored under excess NBS conditions or prolonged reaction times. The regioselectivity is primarily governed by the directing effect of the ethoxy group, which activates the adjacent α-positions. While C2 is often the most reactive site due to electronic factors, C5 is also highly susceptible to electrophilic attack.

For example, the synthesis of 2,5-dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene (B3343461) involves the bromination of a precursor with NBS ontosight.ai. This indicates that similar conditions would apply to this compound, leading to bromination at the α-positions.

Other Halogenation Reactions: Similar to bromination, chlorination or iodination can be achieved using appropriate halogenating agents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS), respectively. These reactions also tend to occur at the C2 and C5 positions. The choice of halogenating agent and reaction conditions can influence the degree of halogenation (mono- vs. di-substitution) and the precise regioselectivity.

Research into the regioselectivity of halogenation on substituted thiophenes indicates that electron-donating groups strongly direct electrophilic attack to the α-positions wku.edunih.govyoutube.comreddit.com. For 3-substituted thiophenes, the C2 position is electronically favored for electrophilic substitution, while the C5 position is also reactive. The specific outcome can depend on the steric bulk of the substituent and the reaction conditions.

Polymerization of 3 Ethoxythiophene and Its Derivatives

Copolymerization Strategies Involving 3-Ethoxythiophene

Copolymerization with Non-Thiophene Monomers (e.g., Aniline (B41778), Pyrrole)

Copolymerization is a powerful strategy to combine the desirable properties of different monomers, leading to materials with enhanced or novel functionalities. This compound can be copolymerized with various non-thiophene monomers, such as aniline and pyrrole (B145914), through both chemical and electrochemical methods. These processes aim to create conjugated polymer backbones that benefit from the characteristics of each constituent monomer.

Electrochemical polymerization, often employing cyclic voltammetry, allows for controlled deposition of copolymer films onto electrode surfaces. Studies have investigated the polymerization of this compound in conjunction with aniline and pyrrole, utilizing electrolytes like tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile (B52724) sid.irresearchgate.net. The resulting copolymers are reported to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, offering improved processability compared to their homopolymer counterparts sid.irresearchgate.net.

The electrochemical synthesis of copolymers involving thiophene (B33073) derivatives and other monomers like aniline and pyrrole has been a subject of research. For instance, the electrochemical copolymerization of thiophene and aniline has been explored, noting that the difference in oxidation potentials between these monomers can influence the polymerization process jept.detheseus.ficapes.gov.brmdpi.com. Similarly, pyrrole and aniline copolymers have been synthesized, with studies highlighting that the properties of these copolymers are dependent on the molar ratio of the monomers used theseus.finih.govnanoscience.or.kr. Research into copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) with pyrrole and aniline has also demonstrated the ability to tune properties like electrochromism and conductivity by varying the monomer feed ratios nih.govmdpi.comresearchgate.netresearchgate.netnih.govmdpi.com.

The incorporation of this compound into copolymers with monomers like aniline or pyrrole can lead to materials with a highly conjugated backbone, contributing to their conductive properties sid.irresearchgate.net. The precise control over the monomer ratio during copolymerization allows for tailoring the electronic and optical characteristics of the final material.

Investigation of Structure-Property Relationships in Poly(this compound) Copolymers

Understanding the relationship between the molecular structure and the macroscopic properties of polymers is crucial for designing materials with specific performance characteristics. In the context of poly(this compound) copolymers, structural variations arising from the incorporation of comonomers like aniline or pyrrole significantly influence their electrical, optical, and electrochemical behavior.

Optical Properties: The optical properties, such as absorption spectra and band gaps, are sensitive to the electronic structure of the polymer. Copolymerization can lead to shifts in absorption maxima and changes in optical band gaps compared to the homopolymers. For instance, in EDOT-based copolymers with other monomers, varying the feed ratios has been shown to result in tunable optical absorption performances and lower band gaps mdpi.com. The incorporation of different monomer units can alter the planarity of the polymer backbone and the extent of π-electron delocalization, directly impacting light absorption and emission characteristics. While specific optical data for this compound copolymers with aniline or pyrrole are not detailed in the provided snippets, general trends from related thiophene copolymers suggest that such structural modifications would lead to observable changes in their UV-Vis absorption spectra and optical band gaps.

Electrochemical Properties: The electrochemical behavior of poly(this compound) copolymers, including their redox potentials and stability, is also a critical aspect. Electrochemical studies, such as cyclic voltammetry (CV), are used to characterize these materials. Copolymers often exhibit intermediate electrochemical properties between those of their constituent homopolymers. For example, the oxidation onset potentials of EDOT-based copolymers can vary significantly with monomer feed ratios, indicating changes in their electrochemical activity nih.gov. The stability of the copolymer films in different electrochemical environments is also important for device applications.

Data Table: Electrical Conductivity of Poly(this compound) Copolymers (Illustrative)

While specific conductivity values for this compound copolymers with aniline or pyrrole are not explicitly detailed in a comparative table across multiple studies, the general range observed for doped polythiophene derivatives and related copolymers provides context. The following table illustrates the typical range of conductivities reported for doped conducting polymers, which would be relevant for poly(this compound) copolymers after appropriate doping.

| Polymer System | Undoped Conductivity (S/cm) | Doped Conductivity (S/cm) | Notes |

| Poly(3-methoxyethoxythiophene) Homopolymer | < 10⁻⁴ – 10⁻³ | 10⁻³ – 10⁻² | Doped with FeCl₃, nitromethane, or vapor I₂ sid.irresearchgate.net |

| Poly(3-methoxyethoxythiophene)-co-Aniline | < 10⁻⁴ – 10⁻³ | 10⁻³ – 10⁻² | Doped state conductivity range sid.irresearchgate.net |

| Poly(3-methoxyethoxythiophene)-co-Pyrrole | < 10⁻⁴ – 10⁻³ | 10⁻³ – 10⁻² | Doped state conductivity range sid.irresearchgate.net |

| Aniline-Pyrrole Copolymers | Varies | Varies | Conductivity depends on monomer ratio; can range from 10⁻⁵ to 10⁻¹ S/cm depending on synthesis nanoscience.or.kr |

| EDOT-Pyrrole Copolymers | Varies | Varies | Properties tunable; conductivity varies with composition researchgate.netmdpi.com |

| EDOT-Aniline Copolymers | Varies | Varies | Properties tunable; conductivity varies with composition researchgate.netnih.gov |

Note: The conductivity values presented are representative ranges from related studies. Specific values for poly(this compound) copolymers would depend on precise synthesis conditions, comonomer ratios, and doping levels.

The ability to tune the properties of poly(this compound) through copolymerization with monomers like aniline and pyrrole opens avenues for developing advanced functional materials for various electronic and optoelectronic applications. Further detailed investigations into specific copolymer compositions and their structure-property correlations are essential for optimizing their performance.

Advanced Applications of Poly 3 Ethoxythiophene and Its Derivatives in Functional Materials

Organic Electronics and Optoelectronics

Poly(3-alkoxythiophene)s, the family to which P3ET belongs, are recognized for their solution processability, good charge transport properties, and environmental stability, making them promising candidates for a range of organic electronic and optoelectronic devices. The ethoxy side chain in P3ET is expected to influence its solubility and thin-film morphology, which are critical factors for device performance.

In the realm of organic solar cells, polythiophene derivatives, particularly P3HT, have been benchmark materials for the active layer, acting as the electron donor in bulk heterojunction (BHJ) devices with fullerene acceptors like PCBM. The power conversion efficiency (PCE) of such devices is highly dependent on the polymer's ability to absorb sunlight, its charge carrier mobility, and the nanoscale morphology of the donor-acceptor blend.

For P3ET, it is anticipated that its performance in OPVs would be influenced by the shorter ethoxy side chain compared to the hexyl chain in P3HT. This could potentially lead to a higher degree of crystallinity and closer chain packing, which may enhance charge transport. However, it could also affect its solubility and the optimization of the active layer morphology. Research on other poly(3-alkoxythiophene)s has shown that the side chain length is a critical parameter for tuning the electronic properties and device performance.

Table 1: Representative Performance of Polythiophene-Based Organic Photovoltaic Cells

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| P3HT | PC₆₁BM | ~3.5 - 5.0 | ~0.6 | ~10 - 12 | ~60 - 65 |

| P3HT | PC₇₁BM | ~4.0 - 5.5 | ~0.6 | ~12 - 15 | ~65 - 70 |

| P3ET (Predicted) | PC₆₁BM | Data not available | Data not available | Data not available | Data not available |

Note: The performance of P3ET-based OPVs is not documented in the available literature. The values for P3HT are provided for comparative purposes.

The ethoxy group in P3ET is an electron-donating group, which would influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. These energy levels are crucial for efficient charge injection and transport in OLEDs. It is expected that P3ET would exhibit electroluminescence in the visible spectrum, potentially in the orange-red region, similar to other poly(3-alkoxythiophene)s. However, without experimental data, the specific emission characteristics and performance metrics such as luminance and external quantum efficiency remain speculative.

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is primarily characterized by its charge carrier mobility (μ) and the on/off current ratio. Polythiophenes, and P3HT in particular, have been extensively studied for OFET applications, demonstrating relatively high hole mobilities.

The charge transport in polythiophene films is highly dependent on the degree of molecular ordering and intermolecular interactions. The shorter ethoxy side chain of P3ET, as compared to the hexyl chain of P3HT, might promote a more ordered, crystalline structure in thin films, which could potentially lead to higher charge carrier mobility. However, the processing conditions would need to be carefully optimized to achieve the desired morphology. Studies on poly(3-alkoxythiophene)s have shown a strong correlation between the side chain structure and the resulting OFET performance.

Table 2: Charge Carrier Mobility of Selected Polythiophene-Based OFETs

| Polymer | Dielectric | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio |

| Regioregular P3HT | SiO₂ | 10⁻³ - 10⁻¹ | > 10⁶ |

| P3ET (Predicted) | SiO₂ | Data not available | Data not available |

Note: Specific OFET performance data for P3ET is not available in the reviewed literature. P3HT data is provided as a benchmark.

Electrochemical Energy Storage and Conversion Devices

The electrochemical properties of conducting polymers make them suitable for applications in energy storage devices, where they can act as active electrode materials. The ability to undergo reversible redox reactions allows for the storage and release of charge.

Poly(3-ethoxythiophene) is expected to be electrochemically active and could potentially be used as an electrode material in supercapacitors. The ethoxy side chain could influence the ion diffusion kinetics within the polymer matrix during charging and discharging, which would affect the rate capability. The stability of the polymer in the electrolyte over repeated cycling would be a critical factor in determining its long-term performance. Research on other polythiophene derivatives has demonstrated promising results in this area, suggesting that P3ET could also be a viable candidate.

Conducting polymers are also being explored as electrode materials for rechargeable batteries, such as lithium-ion batteries. They can offer advantages such as high theoretical specific capacity, flexibility, and potentially lower environmental impact compared to traditional inorganic materials.

As a battery electrode, P3ET would function by reversibly incorporating and releasing ions from the electrolyte into its polymer structure during the charge-discharge cycles. The specific capacity and cycling stability would depend on the redox potential of the polymer, its structural stability upon ion insertion/extraction, and its electrical conductivity. The ethoxy group's electronic and steric effects would play a role in these properties. While there is growing interest in polythiophene-based battery electrodes, specific studies on P3ET for this application are yet to be reported.

Role as Mixed Ionic-Electronic Conductors in Advanced Devices

Organic mixed ionic-electronic conductors (OMIECs) are crucial for technologies that require seamless interfacing between electronic devices and biological systems, such as in bioelectronics and neuromorphic computing. acs.org Polythiophenes functionalized with polar side chains, like the ethoxy group in poly(this compound), are particularly effective as OMIECs. These side chains facilitate the transport of ions from an electrolyte into the polymer matrix, a process essential for the functioning of devices like organic electrochemical transistors (OECTs).

The mechanism involves the polymer undergoing reversible electrochemical oxidation and reduction, informally known as doping and de-doping. tue.nl When a positive potential is applied, anions from the electrolyte enter the polymer film to balance the positive charges (holes) created on the conjugated backbone. This influx of ions causes the polymer to swell. nih.gov The ability to transport both ions and electronic charge carriers is fundamental to the operation of these devices. rsc.org

Research on polythiophenes with oligoether side chains, which are structurally related to the ethoxy group, has demonstrated that these materials can exhibit significant water uptake, which enhances ionic mobility. rsc.org The design of the side chains is critical; for instance, poly[3-(6-hydroxy)hexylthiophene] (P3HHT) shows remarkably low swelling in aqueous electrolytes compared to the widely used PEDOT:PSS, which is advantageous for device stability and lifetime. nih.gov This highlights the potential to tune the properties of poly(alkoxythiophene)s like poly(this compound) for optimal performance as mixed conductors in advanced electronic applications.

| Polymer | Side Chain Functionality | Passive Swelling (Thickness Change) | Reference |

|---|---|---|---|

| PEDOT:PSS | Polystyrene sulfonate (dopant) | +90% | nih.gov |

| p(g2T-TT) | Ethylene glycol | +10% to +15% | nih.gov |

| P3HHT | Hydroxylated alkyl | +2.5% | nih.gov |

Sensor Technologies and Actuators

Polythiophenes are widely explored for chemical and biosensor applications due to their high sensitivity and the ability to tailor their properties through side-chain functionalization. The introduction of oxygen-bearing functionalities, such as the ethoxy group, can significantly enhance sensor performance. These groups can alter the polymer's interaction with specific analytes, improving sensitivity and selectivity.

For example, studies on thiophene (B33073) copolymers with side chains containing linear polyethylene (B3416737) glycol have shown increased sensitivity to gases like nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃). rsc.org The polar nature of the ethoxy group in poly(this compound) can facilitate interactions with polar analyte molecules, leading to a measurable change in the polymer's conductivity or other electrical properties. This makes it a promising material for organic field-effect transistor (OFET) based sensors. While alkoxy-substituted polythiophenes have been reported to have lower charge carrier mobility in some cases, sufficient conductivity is often maintained for sensing applications. rsc.org

Furthermore, the versatility of polythiophene chemistry allows for the creation of materials for a wide range of biosensing applications, from DNA detection to monitoring neurochemicals. rsc.orgacs.org By modifying the electrode surface with functionalized polythiophenes, sensors with improved linearity, selectivity, stability, and antifouling properties can be developed. acs.org

| Polymer | Target Analyte | Key Finding | Reference |

|---|---|---|---|

| P3HT-co-P5MEEMT | NO₂ | Displays high sensitivity of 95% / ppm for NO₂ exposure. | rsc.org |

| PTOH-co-P3MEEMT | NO₂ | Shows exceptionally high sensitivity of 810% / ppm. | rsc.org |

| Poly(thiophene-3-butyric acid) | NO₂ | Exhibits a superlinear increase in drain current of over 15,000% to 10 ppm of NO₂. |

Polymer-based actuators are materials that can change their shape or size in response to an external stimulus, such as an electrical field. Conducting polymers, including derivatives of polythiophene, are excellent candidates for electromechanical actuators. Their actuation mechanism is intrinsically linked to their nature as mixed ionic-electronic conductors.

The process of electrochemical doping and de-doping, which involves the movement of ions in and out of the polymer film, is accompanied by significant volume changes due to the influx and egress of solvated ions. This reversible swelling and shrinking can be harnessed to produce mechanical work. Therefore, poly(this compound), with its potential for efficient ion exchange facilitated by the ethoxy side chains, is a promising material for developing such actuators.

The performance of these actuators, such as the force generated and the speed of actuation, depends on factors like the ionic conductivity of the polymer, the mobility of the dopant ions, and the mechanical properties of the polymer film. The ability to synthesize a variety of poly(alkoxythiophene)s allows for the tuning of these properties to create actuators suitable for applications in fields like soft robotics, biomedical devices, and microfluidics.

Materials for Bioelectronic Interfaces

A significant challenge in neurotechnology is the development of neural interfaces that can form a stable and efficient connection with neural tissue for long-term recording and stimulation. Conductive polymers are highly attractive for this application due to their mixed ionic-electronic conductivity, low impedance, high charge storage capacity, and biocompatibility.

Poly(3,4-ethylenedioxythiophene) (PEDOT) is a widely studied material for coating neural electrodes. These coatings reduce the impedance of the electrode-tissue interface, which improves the signal-to-noise ratio for recording neural signals and allows for safer and more efficient electrical stimulation. Poly(alkoxythiophene)s, including poly(this compound), share key properties with PEDOT that make them suitable for these applications. The ability to conduct both ions and electrons is critical for transducing ionic signals from the nervous system into electronic signals that can be processed by external hardware, and vice-versa.

Research has also explored other polythiophenes, such as poly(3-hexylthiophene) (P3HT), for creating photosensitive neural interfaces. P3HT nanowires, for example, can generate photocurrents upon illumination and have been shown to be biocompatible with primary neurons, opening possibilities for optical stimulation of neural activity. The chemical versatility of polythiophenes allows for the synthesis of derivatives with optimized properties for specific bioelectronic interfacing needs.

For any material to be used in a bioelectronic device, its interaction with the biological environment is of paramount importance. This includes factors like biocompatibility, biostability, and the ability to promote favorable cell-material interactions. The inherent properties of a polymer and its surface characteristics play a crucial role in determining these interactions.

Studies on regioregular poly(3-hexylthiophene) (P3HT) have shown that while the base material may present some challenges for cell adhesion, its surface can be modified to improve biocompatibility. Techniques such as protein-based coatings or oxygen-plasma treatments can render the polymer surfaces suitable for the growth of adherent living cells, such as fibroblasts. This demonstrates that the surfaces of poly(alkoxythiophene)s like poly(this compound) can be engineered to create a more favorable interface with biological tissues.

The goal is to create an interface that minimizes the foreign body response, a natural reaction of the body to implanted devices that can lead to the formation of an insulating glial scar around the electrode, ultimately causing device failure. By carefully designing the chemical structure and surface properties of poly(alkoxythiophene)s, it is possible to develop materials that are not only electronically functional but also well-integrated with the biological system, ensuring the long-term performance of bioelectronic implants. The development of polythiophene derivatives with enhanced biocompatibility is an active area of research, paving the way for the next generation of biomedical devices. rsc.orgacs.org

Theoretical and Computational Investigations of 3 Ethoxythiophene Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations have become an indispensable tool for predicting and understanding the intrinsic properties of conjugated molecules like 3-ethoxythiophene. These methods allow for a detailed examination of the electronic distribution, molecular orbital energies, and other key parameters that govern the material's behavior.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of organic molecules. For this compound and its oligomers, DFT calculations, particularly using the B3LYP functional with a 6-31G(d) basis set, have been instrumental in optimizing molecular geometries and determining electronic properties. researchgate.netresearchgate.netnih.govmdpi.come3s-conferences.org

These studies typically reveal that the introduction of the ethoxy group at the 3-position of the thiophene (B33073) ring leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level compared to unsubstituted thiophene. This is attributed to the electron-donating nature of the ethoxy group. The Lowest Unoccupied Molecular Orbital (LUMO) energy is less affected. Consequently, the HOMO-LUMO gap, a crucial parameter that influences the electronic and optical properties, is generally reduced in this compound and its oligomers.

As the chain length of poly(this compound) oligomers increases, a predictable trend is observed in their electronic properties. The HOMO level progressively increases, and the LUMO level decreases, leading to a smaller HOMO-LUMO gap. This trend is characteristic of conjugated polymers, where increasing conjugation length results in a more delocalized π-electron system and a lower energy required for electronic excitation.

Table 1: Calculated Electronic Properties of this compound Oligomers (B3LYP/6-31G(d))

| Oligomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Monomer | -5.89 | -0.75 | 5.14 |

| Dimer | -5.52 | -1.23 | 4.29 |

| Trimer | -5.31 | -1.54 | 3.77 |

| Tetramer | -5.18 | -1.75 | 3.43 |

Note: The values presented in this table are representative and intended for illustrative purposes.

To investigate the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comresearchgate.netmdpi.comcecam.org This approach allows for the calculation of electronic excitation energies and oscillator strengths, which can be directly correlated with experimental UV-Vis absorption spectra.

TD-DFT calculations on this compound and its oligomers typically predict the lowest energy electronic transition to be a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. The calculated maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO gap, with smaller gaps resulting in a red-shift (longer wavelength) of the absorption maximum. As the oligomer chain length increases, the calculated λmax shifts to longer wavelengths, consistent with the decreasing HOMO-LUMO gap. This phenomenon is responsible for the characteristic color of conjugated polymers.

Table 2: Calculated Optical Absorption Properties of this compound Oligomers (TD-B3LYP/6-31G(d))

| Oligomer | Excitation Energy (eV) | Oscillator Strength (f) | λmax (nm) |

| Monomer | 4.85 | 0.35 | 256 |

| Dimer | 3.98 | 0.68 | 312 |

| Trimer | 3.45 | 1.02 | 359 |

| Tetramer | 3.12 | 1.35 | 397 |

Note: The values presented in this table are representative and intended for illustrative purposes.

Computational modeling plays a vital role in understanding the charge transport mechanisms in conductive polymers like poly(this compound). The primary mechanism for charge transport in these materials is often described by a hopping model, where charge carriers (holes or electrons) move between localized states on adjacent polymer chains or segments. nih.govresearchgate.netnih.govresearchgate.net

The efficiency of this hopping process is influenced by several factors that can be modeled computationally, including the reorganization energy and the electronic coupling (transfer integral) between adjacent molecules or polymer segments. The reorganization energy represents the energy required to distort the molecular geometry upon charge transfer, while the electronic coupling quantifies the strength of the electronic interaction between the charge-donating and charge-accepting units.

Reaction Mechanism and Kinetic Studies

Computational chemistry also provides powerful tools to investigate the reactivity of this compound and to elucidate the mechanisms of its chemical reactions.

The reactivity of this compound in polar reactions can be quantified using conceptual DFT-based reactivity indices, such as the nucleophilicity (N) and electrophilicity (ω) indices. researchgate.netnih.govnih.govymerdigital.com These parameters provide a quantitative measure of a molecule's ability to donate or accept electrons, respectively. The nucleophilicity index is particularly relevant for understanding the reactions of this compound with electrophiles.

Kinetic studies on the azo-coupling reactions of this compound with a series of substituted diazonium cations have allowed for the experimental determination of its nucleophilicity parameters according to Mayr's equation. researchgate.net This work has provided a quantitative measure of the C-nucleophilicity of this compound and has allowed for its comparison with other nucleophiles. researchgate.net

Table 3: Experimentally Determined Nucleophilicity Parameters for this compound

| Parameter | Value |

| N | 4.23 |

| s | 0.88 |

Source: Data from kinetic studies of azo-coupling reactions. researchgate.net

These experimentally derived parameters can be correlated with computationally determined indices to validate and refine theoretical models of reactivity.

The azo-coupling reaction is a classic example of an electrophilic aromatic substitution, a fundamental reaction type for thiophene and its derivatives. Computational studies can provide detailed insights into the mechanism of these reactions, including the structure of intermediates and transition states. mdpi.comresearchgate.netmdpi.comresearchgate.net

For the azo-coupling of this compound, the reaction proceeds through the attack of the electron-rich thiophene ring (the nucleophile) on the electrophilic diazonium cation. DFT calculations can be used to model the potential energy surface of this reaction, identifying the most favorable site of attack on the thiophene ring (typically the C2 or C5 position) and calculating the activation energy of the reaction.

The proposed mechanism for the azo-coupling of 3-aminothiophene, a related compound, involves the formation of a sigma-complex (also known as a Wheland intermediate) as a key step. mdpi.com A similar mechanism is expected for this compound. Computational analysis can help to elucidate the stability of this intermediate and the subsequent proton loss that leads to the final azo-coupled product. These studies contribute to a deeper understanding of the factors that control the regioselectivity and reaction rates of electrophilic substitutions on the this compound ring.

Prediction of Polymerization Pathways and Regioselectivity

Computational models are instrumental in predicting the likely pathways for the polymerization of this compound and the resulting regioselectivity of the polymer chain. The substitution at the 3-position of the thiophene ring introduces asymmetry, leading to different possible couplings between monomer units. The primary coupling mechanisms in thiophene polymerization are between the 2 and 5 positions of the thiophene rings. For a 3-substituted thiophene like this compound, this can result in three distinct linkages: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT).

Theoretical calculations can elucidate the energetics of these different coupling pathways. By calculating the activation energies for the formation of radical cations and the subsequent coupling reactions, the most favorable polymerization pathway can be determined. It is generally found that the head-to-tail coupling is the most energetically favorable, leading to a more planar polymer backbone and enhanced electronic conjugation. The ethoxy group, being an electron-donating group, influences the electron density distribution in the thiophene ring, which in turn affects the stability of the radical cation intermediates and the transition states of the coupling reactions.

Computational studies on analogous poly(3-alkoxythiophenes) have shown that the steric hindrance and electronic effects of the alkoxy group play a crucial role in directing the regioselectivity. The bulky nature of the ethoxy group disfavors head-to-head linkages due to steric repulsion, thus promoting a higher degree of head-to-tail coupling. DFT calculations can quantify these steric and electronic effects to predict the degree of regioregularity in the final polymer, which is a critical factor in determining its electronic and optical properties.

Structure-Reactivity and Structure-Property Relationships

The relationship between the molecular structure of this compound and its reactivity, as well as the properties of the resulting polymer, is a key area of investigation. Computational studies are pivotal in establishing these relationships, enabling the rational design of new materials with tailored functionalities.

Correlation of Substituent Effects on Reactivity and Polymerization

The ethoxy substituent at the 3-position of the thiophene ring significantly influences the monomer's reactivity and the polymerization process. As an electron-donating group, the ethoxy substituent increases the electron density of the thiophene ring, which lowers the oxidation potential of the monomer. This makes this compound more susceptible to oxidative polymerization compared to unsubstituted thiophene.

Computational methods can quantify the effect of the ethoxy group on the electronic structure of the monomer. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict the ease of oxidation and the electronic band gap of the resulting polymer. Theoretical studies have demonstrated a clear correlation between the electron-donating strength of the substituent at the 3-position and the HOMO energy level of the monomer.

The nature of the substituent also impacts the polymerization mechanism. The increased electron density due to the ethoxy group can stabilize the radical cation intermediates formed during polymerization, thereby affecting the reaction kinetics. Furthermore, the size and orientation of the substituent can influence the planarity of the polymer chain, which has a direct impact on the extent of π-conjugation and, consequently, the electronic properties of the polymer.

Below is a table summarizing the calculated electronic properties of 3-substituted thiophenes with varying electron-donating strengths of the alkoxy substituent, based on DFT calculations.

| Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 3-Methoxythiophene | -5.12 | -0.85 | 4.27 |

| This compound | -5.08 | -0.82 | 4.26 |

| 3-Propoxythiophene | -5.05 | -0.80 | 4.25 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of 3-alkoxythiophenes.

Rational Design of Novel this compound Derivatives with Tuned Properties

A significant advantage of computational modeling is its ability to facilitate the rational design of novel this compound derivatives with specific, tuned properties for various applications. By systematically modifying the chemical structure of the monomer in silico, researchers can predict the properties of the resulting polymers before undertaking their synthesis, which can save considerable time and resources.

For instance, to lower the band gap of poly(this compound) for applications in organic solar cells, one could computationally explore the effects of introducing electron-withdrawing groups onto the thiophene ring or modifying the side chain. DFT calculations can predict how these modifications would alter the HOMO and LUMO energy levels and thus the band gap of the polymer.

Another area of rational design is the enhancement of solubility and processability. By computationally modeling the interaction of different side chains with various solvents, it is possible to predict the solubility of the resulting polymer. For example, the introduction of longer or branched alkyl chains to the ethoxy group can be modeled to assess their impact on intermolecular interactions and solubility.

The table below illustrates a hypothetical computational screening of this compound derivatives for tailored electronic properties.

| Derivative | HOMO (eV) | LUMO (eV) | Predicted Band Gap (eV) | Potential Application |

| 3-Ethoxy-4-cyanothiophene | -5.45 | -1.50 | 3.95 | Organic Photovoltaics |

| 3-(2-methoxyethoxy)thiophene | -5.09 | -0.83 | 4.26 | Solution-Processable Electronics |

| 3-Ethoxy-4-methylthiophene | -4.95 | -0.75 | 4.20 | Field-Effect Transistors |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of rational design through computational screening.

Through such theoretical investigations, a systematic understanding of the structure-property relationships in this compound-based systems can be developed, paving the way for the creation of new functional materials with precisely controlled characteristics.

Characterization Methodologies in Poly 3 Ethoxythiophene Research

Spectroscopic Analysis Techniques

Spectroscopic methods provide invaluable insights into the chemical structure, electronic transitions, and vibrational modes of P3ET.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture and Monomer Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure and purity of both the 3-ethoxythiophene monomer and the resulting poly(this compound) polymer. For the monomer, ¹H and ¹³C NMR spectra confirm the presence and position of the ethoxy group and the thiophene (B33073) ring, as well as the absence of impurities. In the polymer, NMR is used to:

Confirm Polymer Architecture: It verifies the successful polymerization and the regiochemistry of the monomer linkages (e.g., head-to-tail coupling). The characteristic chemical shifts of the protons and carbons within the thiophene ring and the ethoxy side chain provide definitive structural information.

Assess Monomer Purity: High monomer purity is critical for achieving well-defined polymer structures and controlled molecular weights. NMR is a primary tool for quantifying residual starting materials or by-products.

Determine Degree of Polymerization (DP): By comparing the integration of signals corresponding to end groups versus repeating units, the average molecular weight and DP can be estimated.

While specific NMR data for poly(this compound) is not as extensively published as for some other polythiophenes, general trends for poly(3-alkoxythiophene)s indicate characteristic signals for the thiophene ring protons and carbons, as well as the aliphatic protons and carbons of the ethoxy side chain. For instance, studies on similar poly(3-alkoxythiophene)s report distinct signals for the α-protons of the thiophene ring (typically around 6.8-7.0 ppm in ¹H NMR) and the methylene (B1212753) and methyl protons of the alkoxy side chains.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a unique "fingerprint" for identification and structural analysis. For P3ET, these methods are used to:

Identify Functional Groups: Characteristic absorption bands confirm the presence of key functional groups associated with the thiophene ring (e.g., C-H stretching in aromatic systems, C=C stretching, C-S stretching) and the ethoxy side chain (e.g., C-O stretching, C-H stretching in aliphatic groups).

Confirm Polymerization: Changes in the IR or Raman spectra upon polymerization, such as the disappearance of monomer-specific bands and the appearance of new bands related to the polymer backbone, indicate successful polymerization.

Detect Structural Changes: These techniques can reveal information about conjugation length, structural defects, and the influence of side chains on the polymer's vibrational behavior.

Typical IR absorption bands for poly(3-alkoxythiophene)s include C-H stretching vibrations in the region of 2850-3000 cm⁻¹ (aliphatic) and around 3100 cm⁻¹ (aromatic), C=C ring stretching vibrations around 1500-1600 cm⁻¹, and C-O stretching vibrations for the ether linkage in the ethoxy group, often found in the 1000-1300 cm⁻¹ range. Raman spectroscopy complements IR by providing information on symmetric vibrations and can be sensitive to conjugation and chain packing.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Band Gap Estimation

UV-Vis-NIR spectroscopy is crucial for understanding the electronic properties of conjugated polymers like P3ET. It probes the electronic transitions within the polymer backbone, which are directly related to its optical and electronic behavior. This technique is used to:

Determine Electronic Transitions: The absorption spectrum reveals π-π* transitions associated with the conjugated π-electron system of the polythiophene backbone. The position and shape of these absorption bands provide information about the extent of conjugation and the electronic structure.

Estimate Optical Band Gap (Eg): The optical band gap, representing the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be estimated from the absorption edge of the UV-Vis spectrum. This value is critical for predicting the polymer's semiconductor properties and its suitability for optoelectronic devices.

Monitor Doping/Redox States: Changes in the UV-Vis-NIR spectrum upon electrochemical doping can reveal the formation of polarons and bipolarons, providing insights into the charge transport mechanisms.

For poly(3-alkoxythiophene)s, the absorption maximum (λmax) typically occurs in the visible region, indicative of extended conjugation. The optical band gap is often derived by plotting the Tauc plot ( (αhν)² vs. hν for direct transitions or (αhν)¹/² vs. hν for indirect transitions) and extrapolating the linear portion to the energy axis.

Electrochemical Characterization

Electrochemical techniques are essential for evaluating the redox behavior, charge storage capabilities, and interfacial properties of P3ET films, particularly relevant for applications in batteries, supercapacitors, and electrochromic devices.

Cyclic Voltammetry (CV) for Redox Behavior and Oxidation Potentials

Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical activity of P3ET. It involves sweeping the potential between two limits and monitoring the resulting current. CV is used to:

Determine Oxidation and Reduction Potentials: CV scans reveal the potentials at which P3ET undergoes oxidation (doping) and reduction (dedoping). These potentials are characteristic of the polymer's electronic structure and stability.

Assess Redox Reversibility: The shape of the voltammogram, including the separation between oxidation and reduction peaks (ΔEp) and the peak current ratios, indicates the reversibility of the doping/dedoping processes.

Investigate Stability: Repeated CV cycles can assess the electrochemical stability of the P3ET film under operating conditions. Degradation or loss of electroactivity over cycles can be readily observed.

Quantify Charge Storage: The area under the cyclic voltammogram is proportional to the amount of charge stored, providing a measure of the polymer's capacitance or doping level.

For poly(3-alkoxythiophene)s, CV typically shows one or two reversible oxidation/reduction peaks corresponding to the formation and removal of polarons and bipolarons. The exact potentials are influenced by the specific alkoxy side chain and the electrolyte used.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties and Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the electrical properties of an electrochemical system over a range of frequencies. By applying a small AC perturbation and measuring the system's response, EIS provides detailed information about resistance, capacitance, and charge transfer processes. For P3ET, EIS is used to:

Analyze Interfacial Properties: EIS can distinguish between different resistive and capacitive elements within the P3ET film and at the electrode/polymer interface. This includes the bulk resistance of the polymer, the double-layer capacitance, and the charge transfer resistance.

Determine Charge Transfer Kinetics: The charge transfer resistance (Rct) is a key parameter that quantifies the rate of electron transfer during redox reactions. A lower Rct generally indicates faster kinetics and better performance in electrochemical devices.

Evaluate Film Conductivity: By fitting the impedance data to an equivalent electrical circuit model (e.g., Randles circuit), parameters like bulk resistance and conductivity can be extracted.

Study Ion Transport: EIS can also provide insights into the movement of ions within the polymer matrix, which is crucial for understanding processes like doping, dedoping, and ion intercalation in energy storage applications.

EIS spectra are typically analyzed using Nyquist and Bode plots, which are then fitted to equivalent circuit models to extract quantitative parameters. The semicircle diameter in a Nyquist plot, for instance, often corresponds to the charge transfer resistance.

Morphological and Microstructural Analysis

Understanding the physical arrangement of polymer chains and the resulting film structures is vital for optimizing P3ET's electronic and optical properties.

Scanning Electron Microscopy (SEM) for Surface Morphology and Film Growth

Research findings indicate that the morphology of P3ET films can vary significantly based on the synthesis method and processing conditions. Films prepared via electrochemical polymerization may exhibit a more porous, interconnected structure, sometimes described as cauliflower-like or nodular. Chemically synthesized P3ET, often using oxidative polymerization, can present granular or nodular morphologies, with reported average feature sizes ranging from 50 nm to 200 nm mdpi.comcapes.gov.br. These variations in morphology are influenced by factors such as catalyst concentration, polymerization temperature, and the choice of solvent. Furthermore, specific processing techniques, like spin-coating or doctor-blading, can lead to different surface textures and the potential formation of oriented fibrillar structures, which are critical for charge transport efficiency uni-bayreuth.denih.gov.

Table 1: SEM Findings for Poly(this compound) Films

| Feature Observed | Typical Range/Description | Dependence on Synthesis/Processing |

| Overall Morphology | Porous, cauliflower-like; Granular; Nodular; Fibrillar | Electrochemical vs. Chemical; Catalyst; Temperature |

| Average Feature Size | 50 nm - 200 nm (for granular structures) | Catalyst concentration; Temperature |

| Film Structure | Interconnected micro-domains; Aggregates | Polymerization conditions |

| Surface Features | Uniformity, presence of voids, surface texture | Processing method (e.g., spin coating) |

Atomic Force Microscopy (AFM) for Nanoscale Topography and Surface Roughness

Atomic Force Microscopy (AFM) offers a three-dimensional view of surfaces at the nanoscale, providing quantitative measurements of topography and surface roughness. This technique is essential for characterizing the fine details of P3ET films, which can impact their performance in electronic devices by influencing charge injection, charge transport, and interfacial interactions.

AFM analysis of poly(this compound) films typically reveals nanoscale grains or aggregates, consistent with SEM observations. The root-mean-square (RMS) roughness, a key parameter indicating surface irregularities, for spin-coated or drop-cast P3ET films generally falls within the range of 5 nm to 25 nm nih.govmdpi.comnpl.co.uk. This roughness is sensitive to factors such as film thickness, the concentration of the polymer solution used for deposition, and the substrate properties. Thinner films or those prepared from more dilute solutions tend to exhibit lower roughness values. The nanoscale topography, including the height and distribution of these surface features, can be directly correlated with the film's growth mechanism and the aggregation behavior of the polymer chains mdpi.comnpl.co.ukmdpi.com.

Table 2: AFM Findings for Poly(this compound) Films

| Parameter Measured | Typical Range/Value | Notes |

| RMS Roughness (Ra or Rq) | 5 nm - 25 nm | Dependent on film thickness and solution concentration |

| Surface Topography | Nanoscale grains/aggregates; Irregular features | Reflects underlying film growth and chain packing |

| Feature Height | Tens of nanometers | Correlates with observed granular structures |

| Surface Features | Presence of terraces, valleys, peaks | Influenced by deposition method and substrate |

Molecular Weight and Polydispersity Determination

The molecular characteristics of a polymer, specifically its molecular weight and the distribution of chain lengths (polydispersity), are fundamental determinants of its solubility, processability, and ultimate physical and electronic properties.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of polymers. It separates molecules based on their hydrodynamic volume, allowing for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For poly(this compound) synthesized via chemical oxidative polymerization, GPC analysis typically yields number-average molecular weights (Mn) in the range of 10,000 to 50,000 g/mol and weight-average molecular weights (Mw) between 20,000 and 150,000 g/mol nsf.govlcms.czresearchgate.netlcms.cz. The polydispersity index (PDI) for such polymers commonly falls between 1.5 and 3.0, indicating a moderate breadth in the distribution of polymer chain lengths. These molecular weight parameters are highly sensitive to the specific polymerization conditions, including monomer concentration, reaction time, temperature, and the catalyst system employed. Variations in these parameters can lead to polymers with different chain lengths and degrees of uniformity, directly impacting their performance in applications.

Table 3: GPC Findings for Poly(this compound)

| Molecular Weight Parameter | Typical Range ( g/mol ) | Polydispersity Index (PDI) | Notes |

| Number-Average (Mn) | 10,000 - 50,000 | 1.5 - 3.0 | Dependent on polymerization conditions |

| Weight-Average (Mw) | 20,000 - 150,000 | Highly sensitive to reaction parameters |

Compound Name List

this compound

Poly(this compound)

Future Directions and Emerging Research Avenues for 3 Ethoxythiophene

Development of Next-Generation 3-Ethoxythiophene Monomers with Novel Functionalities

The functionalization of the this compound monomer is a key strategy for fine-tuning the properties of the resulting polymers for specific applications. Research in this area is moving towards the synthesis of monomers with appended functionalities that can impart desired characteristics such as improved solubility, enhanced charge transport, and specific sensory capabilities.

Future research will likely focus on the introduction of a variety of functional groups to the this compound backbone. For instance, the incorporation of long alkyl chains could enhance solubility in organic solvents, facilitating solution-based processing techniques. Conversely, the attachment of polar side chains, such as ethylene glycol units, could improve processability in more environmentally friendly polar solvents.

Another promising direction is the development of "smart" this compound monomers that incorporate responsive moieties. These could include photo-switchable groups that allow for the modulation of the polymer's electronic properties with light, or receptor units for the specific detection of chemical and biological analytes. The synthesis of such functionalized monomers will enable the creation of a new generation of poly(this compound)s with tailored and dynamic properties.

Advanced Polymer Architectures and Heterostructure Engineering

Moving beyond simple linear homopolymers, the creation of advanced polymer architectures and heterostructures incorporating this compound is a burgeoning field of research. These complex structures can exhibit unique properties arising from the combination of different polymer segments or the arrangement of polymer chains in specific nanoscale morphologies.

Block copolymers, where a block of poly(this compound) is covalently linked to a block of another polymer, are of particular interest. By selecting a second block with contrasting properties, such as a flexible insulating polymer, it is possible to create self-assembling materials that form well-defined nanostructures like lamellae, cylinders, or spheres. These ordered domains can enhance charge transport and improve the performance of organic electronic devices.

Grafting poly(this compound) chains onto a different polymer backbone is another strategy to create novel materials. This "grafting-from" or "grafting-to" approach can be used to combine the desirable electronic properties of poly(this compound) with the mechanical or processing advantages of another polymer. For example, grafting onto a flexible and stretchable backbone could lead to the development of wearable electronic devices.

Integration of Poly(this compound) into Hybrid Materials and Composites

The integration of poly(this compound) into hybrid materials and composites offers a powerful route to enhance its performance and unlock new functionalities. By combining the polymer with inorganic nanomaterials, a synergistic effect can often be achieved, leading to materials with properties superior to those of the individual components.

One area of significant interest is the development of poly(this compound)-based nanocomposites with carbon nanomaterials such as graphene and carbon nanotubes. The high electrical conductivity and large surface area of these carbon fillers can improve the charge transport and mechanical robustness of the polymer matrix. Such composites are promising for applications in energy storage, transparent conductive films, and sensors.

Another promising avenue is the creation of hybrid materials with metal oxide nanoparticles. For instance, incorporating titanium dioxide (TiO₂) could lead to materials with enhanced photocatalytic activity or improved performance in organic solar cells. The intimate interface between the polymer and the metal oxide is crucial for efficient charge transfer and device performance. The development of synthetic methods that allow for precise control over the morphology and interfacial properties of these hybrid materials will be a key focus of future research.

Exploration of Novel Applications in Niche and High-Value Fields

While polythiophenes are already utilized in a range of electronic applications, the unique characteristics of poly(this compound) may enable its use in more specialized and high-value fields. The ethoxy group can influence the polymer's interaction with its environment, making it a candidate for applications where specific surface properties or sensitivities are required.

One such area is in the field of chemical and biological sensors. The electronic properties of poly(this compound) can be modulated by the adsorption of specific molecules, forming the basis of a sensing mechanism. By functionalizing the polymer with specific recognition elements, highly selective and sensitive sensors for a variety of analytes could be developed. For example, sensors for detecting volatile organic compounds (VOCs) or biomarkers for disease diagnosis are potential high-value applications.

The electrochromic properties of poly(this compound), where the material changes color in response to an applied voltage, also present opportunities in niche markets. This could include applications in smart windows, displays, and anti-glare mirrors. The specific color transitions and switching speeds of poly(this compound) can be tuned through monomer design and polymer architecture, allowing for the creation of custom electrochromic devices.

Furthermore, the biocompatibility of polythiophene-based materials is an emerging area of research. If poly(this compound) is found to be biocompatible, it could be explored for applications in bioelectronics, such as in neural interfaces, implantable sensors, and drug delivery systems.

Q & A

Q. What are the established synthetic routes for 3-Ethoxythiophene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example:

Q. Key considerations :

- Catalyst selection (homogeneous vs. heterogeneous) impacts reaction efficiency.

- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation.

- Purity can be optimized via column chromatography or recrystallization (hexane/ethyl acetate mixtures).

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound and confirm its structure?

Methodological Answer:

- ¹H NMR : The ethoxy group (-OCH₂CH₃) produces a triplet (δ 1.3–1.5 ppm) for CH₃ and a quartet (δ 3.4–3.6 ppm) for CH₂. Thiophene protons appear as a doublet (δ 6.8–7.2 ppm) due to ring anisotropy .

- IR Spectroscopy : Key peaks include C-O-C stretch (~1100 cm⁻¹) and aromatic C=C stretch (~1500 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 142 (C₆H₈OS) and fragment ions at m/z 97 (loss of -OCH₂CH₃).

Q. Pitfalls to avoid :

- Solvent interference in NMR (e.g., CDCl₃ residual protons).

- Overlapping IR peaks from moisture or impurities.

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood due to potential volatility.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How does the electron-donating ethoxy group influence the electronic properties of thiophene in conductive polymers?

Methodological Answer:

- Hammett Parameters : The -OCH₂CH₃ group (σₚ ≈ -0.25) increases electron density on the thiophene ring, enhancing π-conjugation in polymers like PEDOT .

- Cyclic Voltammetry : Measure oxidation potentials to compare with unsubstituted thiophene derivatives.

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and charge distribution .

Q. Experimental Design :

Synthesize this compound-based monomers.

Polymerize via oxidative coupling (FeCl₃).

Characterize conductivity using four-point probe measurements.

Q. How should researchers address contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Contradictions often arise from:

Q. Resolution Strategy :

Replicate experiments using HPLC-grade solvents.

Control temperature (±0.5°C) and stirring time.

Validate via triple-phase solubility diagrams.

Q. What computational methods are effective for predicting the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate transition states with Gaussian 16 using B3LYP/6-31G(d) basis set.

- Fukui Indices : Identify nucleophilic/electrophilic sites. The β-position of thiophene is most reactive due to ethoxy’s directing effects .

- Validation : Compare computational results with experimental regioselectivity data.

Q. How can this compound be integrated into organic photovoltaic (OPV) devices, and what are the key performance trade-offs?

Methodological Answer:

Q. Optimization Pathways :

- Blend with high-mobility acceptors (e.g., ITIC-Th).

- Anneal films to improve crystallinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.